molecular formula C10H10F2O B14027566 1-(2,3-Difluorophenyl)cyclobutanol

1-(2,3-Difluorophenyl)cyclobutanol

Cat. No.: B14027566
M. Wt: 184.18 g/mol
InChI Key: DUIITEIEZGYLPL-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)cyclobutanol is an organic compound with the molecular formula C10H10F2O It is a cyclobutanol derivative where the cyclobutane ring is substituted with a 2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Difluorophenyl)cyclobutanol typically involves the reaction of 2,3-difluorobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Difluorophenyl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 1-(2,3-difluorophenyl)cyclobutanone.

    Reduction: Formation of 1-(2,3-difluorophenyl)cyclobutane.

    Substitution: Formation of various substituted cyclobutanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Difluorophenyl)cyclobutanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)cyclobutanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)cyclobutanol
  • 1-(3,4-Difluorophenyl)cyclobutanol
  • 1-(2,3-Dichlorophenyl)cyclobutanol

Uniqueness

1-(2,3-Difluorophenyl)cyclobutanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

1-(2,3-Difluorophenyl)cyclobutanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure enhances both stability and lipophilicity, which are critical factors in drug design and development. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C₈H₈F₂O and a molecular weight of approximately 164.15 g/mol. The fluorine substituents on the phenyl ring influence the compound's reactivity and interaction with biological targets. Its unique cyclobutane structure contributes to its potential as a versatile building block in synthetic organic chemistry.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Research indicates that it can modulate the activity of various biomolecules, potentially leading to pharmacological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cellular functions.

The exact molecular targets and pathways remain under investigation, but preliminary studies suggest a promising profile for therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies show effectiveness against certain bacterial strains, suggesting potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Activity Target Organisms IC50 (µM)
AntibacterialStaphylococcus aureus15.4
AntifungalCandida albicans12.7

Interaction with Biomolecules

Studies have explored the interactions of this compound with various biomolecules:

  • Protein Binding : The compound shows a high affinity for certain proteins, which may lead to altered protein function.
  • Nucleic Acid Interactions : Initial studies suggest potential binding to DNA/RNA structures, indicating possible implications in gene regulation.

Case Study 1: Antibacterial Activity

In a controlled study examining the antibacterial properties of this compound against Staphylococcus aureus, researchers observed significant inhibition at concentrations below 20 µM. The study concluded that the compound could be a lead candidate for developing new antibacterial agents.

Case Study 2: Enzyme Inhibition

A separate investigation focused on the inhibition of cytochrome P450 enzymes by this compound. Results indicated that the compound effectively inhibited CYP3A4 activity, which is crucial for drug metabolism. This finding highlights its potential role in drug-drug interactions and personalized medicine.

Comparison with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound Molecular Formula Biological Activity
1-(2,4-Difluorophenyl)cyclobutanolC₈H₈F₂OModerate antibacterial activity
1-(3,4-Difluorophenyl)cyclobutanolC₈H₈F₂OLimited antifungal properties
1-(2,3-Dichlorophenyl)cyclobutanolC₈H₈Cl₂OHigher toxicity; lower therapeutic index

Future Directions

Ongoing research is focused on elucidating the precise mechanisms by which this compound exerts its biological effects. Future studies will aim to:

  • Explore structure-activity relationships (SAR) to optimize efficacy.
  • Investigate potential side effects and toxicity profiles.
  • Conduct in vivo studies to assess therapeutic potential in clinical settings.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

1-(2,3-difluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H10F2O/c11-8-4-1-3-7(9(8)12)10(13)5-2-6-10/h1,3-4,13H,2,5-6H2

InChI Key

DUIITEIEZGYLPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C(=CC=C2)F)F)O

Origin of Product

United States

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